
3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミド
説明
“3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” is a chemical compound with the CAS Number: 1279219-37-2. It has a molecular weight of 219.04 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” is 1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide” is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.科学的研究の応用
創薬と製薬への応用
3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミド: は、1,2,4-トリアゾールと構造的に類似しており、製薬業界において関心を集めています。1,2,4-トリアゾールは、その治療の可能性で知られています . この化合物中のブロモ基とトリアゾール基は、抗腫瘍、抗ウイルス、抗菌特性を持つ可能性のある新規薬剤を開発するための汎用性の高いフレームワークを提供します . さらに化学修飾のための足場として機能する能力は、新規の薬理活性分子の合成のための貴重な出発点となっています。
高分子化学
高分子化学において、3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミドのトリアゾール環は、特性が向上したポリマーを作成するために利用できます。 臭素原子は、さまざまなカップリング反応を通じてさらなる官能化を可能にし、熱安定性の向上や電気伝導率の変化などの特定の特性を持つポリマーの開発につながります .
超分子化学
トリアゾール部分は、水素結合と金属配位に関与する能力で知られており、3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミドは超分子集合体を構築するための候補となっています . これらの集合体は、分子機械、センサー、および動的な応答挙動を持つ材料を作成する際に応用されています。
生体結合
生体結合には、別の分子に生物活性分子を付着させて、その特性を強化したり、生物活性を追跡したりすることが含まれます。 3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミド中の反応性基は、生体分子との結合に適しており、標的薬物送達や診断画像への応用につながる可能性があります .
ケミカルバイオロジー
ケミカルバイオロジーにおいて、3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミドは、生物分子を修飾したり、天然基質の構造を模倣するために使用できます。 これは、生物学的プロセスを研究したり、特定の生化学経路を調節できる酵素阻害剤を開発したりするのに役立ちます .
蛍光イメージング
3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミドの構造は、蛍光基を含むように修飾でき、蛍光イメージング技術で有用になります。 このアプリケーションは、特定の細胞や分子を体内で可視化して追跡するために使用できる医療診断で特に価値があります .
材料科学
材料への3-(3-ブロモ-1H-1,2,4-トリアゾール-5-イル)プロパンアミドの組み込みは、ユニークな特性を持つ新規材料の開発につながる可能性があります。 たとえば、配位錯体の作成におけるその使用は、さまざまな技術的用途で有用な特定の磁気的または電気的特性を持つ材料をもたらす可能性があります .
将来の方向性
作用機序
Target of Action
Compounds from the 1,2,4-triazole family, to which this compound belongs, have been reported to inhibit various enzymes and receptors .
Mode of Action
1,2,4-triazoles are known to interact with their targets by accepting and transferring acyl groups in synthetic reactions .
Biochemical Pathways
1,2,4-triazoles are known to be involved in a variety of biochemical reactions, including the synthesis of esters .
Result of Action
1,2,4-triazoles have been reported to exhibit a wide range of biological activities .
生化学分析
Biochemical Properties
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may bind to the active sites of enzymes, altering their activity and affecting the overall biochemical reaction. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can form complexes with proteins, influencing their structure and function .
Cellular Effects
The effects of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Furthermore, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can alter the expression levels of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is generally stable under standard laboratory conditions, but its degradation rate may vary depending on factors such as temperature, pH, and exposure to light. Over time, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide may exhibit changes in its biochemical activity, potentially leading to alterations in cellular responses .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or improving cellular function. At higher doses, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide may cause toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound may affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can influence the balance of metabolic pathways, potentially shifting the equilibrium towards specific biochemical reactions .
Transport and Distribution
The transport and distribution of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide within cells and tissues are mediated by various transporters and binding proteins. This compound may be actively transported across cellular membranes, accumulating in specific cellular compartments. Additionally, 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can bind to intracellular proteins, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its cellular effects .
Subcellular Localization
The subcellular localization of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide plays a critical role in its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-(3-bromo-1H-1,2,4-triazol-5-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c6-5-8-4(9-10-5)2-1-3(7)11/h1-2H2,(H2,7,11)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEKKCJPITVCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C1=NC(=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270825 | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1279219-37-2 | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1279219-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-propanamide, 5-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




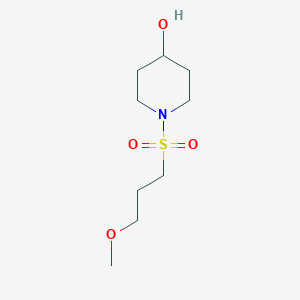
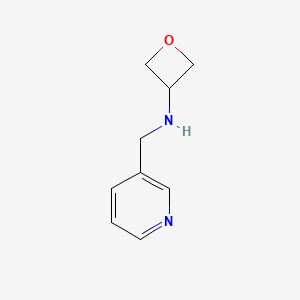

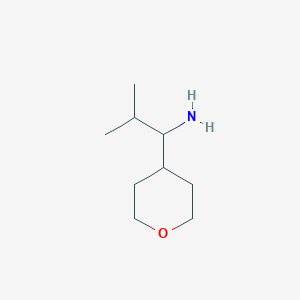
![3-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1454543.png)


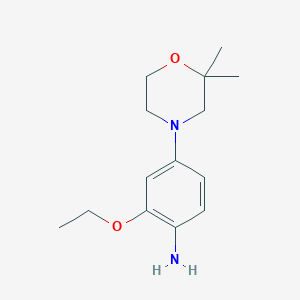
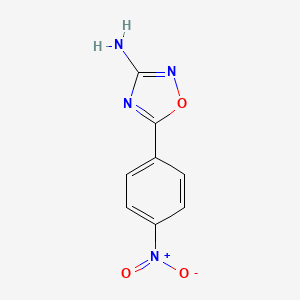
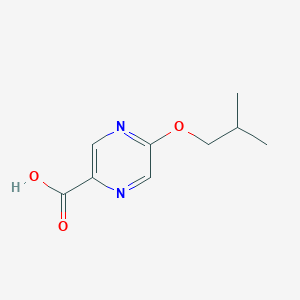

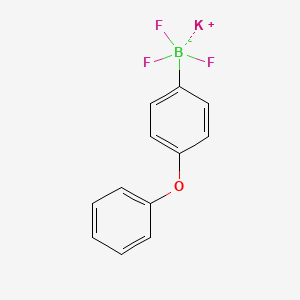
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)